molecular formula C15H9BrN4O4 B2749795 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 905680-15-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Katalognummer B2749795
CAS-Nummer: 905680-15-1
Molekulargewicht: 389.165
InChI-Schlüssel: STLOAAZXSYQWHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-(4-bromophenyl)acetamide can be synthesized through electrophilic aromatic substitution . Other oxadiazole derivatives have been synthesized through various methods, including the reaction of phenyl acetic acid derivatives with thiosemicarbazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, N-(4-bromophenyl)acetamide has a molecular weight of 214.059 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing 1,3,4-oxadiazole and triazole heterocyclic rings, such as the related 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have been synthesized and characterized, showing significant antimicrobial activities against various bacterial species and Leishmania major. The synthesized compound was characterized using NMR and IR spectroscopic methods, and its antimicrobial activities were assessed through microdilution broth assays, highlighting the potential of oxadiazole derivatives in drug discovery (Ustabaş et al., 2020).

Anticonvulsant Properties

The development of quality control methods for promising anticonvulsants has led to the synthesis of compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity in pentylentetrazole models of seizure, surpassing classic drugs like Depakin. This highlights the potential of 1,3,4-thiadiazole derivatives as effective anticonvulsants, with further studies proposed for in vivo models (Sych et al., 2018).

Chemical Characterization and Synthesis

Research into the chemical properties of related oxadiazole compounds involves detailed synthesis, characterization, and evaluation of their potential applications. Studies include the synthesis of novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, demonstrating the versatility of these compounds in creating potential antimicrobial agents. These studies provide a foundation for understanding the chemical behavior and potential applications of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide in various scientific fields (Kaneria et al., 2016).

Zukünftige Richtungen

Oxadiazole derivatives are of interest in the development of new medicines and agricultural products due to their broad spectrum of biological activity . Therefore, future research may focus on synthesizing new oxadiazole derivatives and studying their properties and activities.

Eigenschaften

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLOAAZXSYQWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.